3,3-Diphenylpropylamine

Catalog No.
S596955
CAS No.
5586-73-2
M.F
C15H17N
M. Wt
211.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Diphenylpropylamine

CAS Number

5586-73-2

Product Name

3,3-Diphenylpropylamine

IUPAC Name

3,3-diphenylpropan-1-amine

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2

InChI Key

KISZTEOELCMZPY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2

Synonyms

1-Amino-3,3-diphenylpropane; 3,3-Diphenyl-1-propanamine; 3,3-Diphenyl-1-propylamine; Diphenylpropylamine; IEM 2011; NSC 137832; γ-Phenylbenzenepropanamine;

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C2=CC=CC=C2

The exact mass of the compound 3,3-Diphenylpropylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137832. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3-Diphenylpropylamine (CAS: 5586-73-2) is a primary amine featuring a diphenylmethane moiety connected to a terminal amine via a three-carbon propyl linker. It serves as a critical, late-stage intermediate in the synthesis of several pharmaceuticals, most notably phenylalkylamine-class calcium channel blockers like Fendiline and Prenylamine. Its structural arrangement is fundamental to the pharmacological activity of these derivatives, making it a non-interchangeable precursor in drug development and manufacturing workflows where this specific molecular scaffold is required.

Substituting 3,3-Diphenylpropylamine with structurally similar analogs, such as those with shorter alkyl chains (e.g., diphenylmethylamine) or different phenyl substitution patterns, is unviable for its primary applications. Structure-activity relationship (SAR) studies of phenylalkylamine-class drugs consistently show that the specific 3,3-diphenylpropyl scaffold is a key determinant of binding affinity and pharmacological effect at the target receptor. Attempting to start a synthesis from upstream precursors like 3,3-diphenylpropionitrile introduces a challenging and often hazardous reduction step (e.g., using LiAlH4 or catalytic hydrogenation at high pressure), which procurement of the amine directly circumvents. Therefore, for process efficiency, safety, and achieving the target molecular structure for downstream applications, direct substitution is impractical.

Process Efficiency: Bypasses Hazardous and Costly Upstream Reduction Steps

Procuring 3,3-Diphenylpropylamine directly allows users to bypass the chemical reduction of its nitrile precursor, 3,3-diphenylpropionitrile. This upstream reaction often requires expensive, hazardous, and difficult-to-handle reducing agents like borohydrides or high-pressure catalytic hydrogenation systems. A patented synthesis route for a related compound highlights the explicit avoidance of such reagents to reduce cost, simplify operations, and improve safety. By starting with the amine, a laboratory or production facility eliminates the capital and operational costs, as well as the safety risks, associated with this precursor conversion step.

Evidence DimensionProcess Step Avoidance
Target Compound DataDirect use in subsequent reactions (e.g., N-alkylation).
Comparator Or BaselineSynthesis from 3,3-diphenylpropionitrile, which requires a dedicated, high-hazard reduction step.
Quantified DifferenceEliminates one complete, hazardous, and costly synthetic step from the workflow.
ConditionsStandard industrial or laboratory chemical synthesis.

This directly translates to lower process costs, reduced safety risks, and faster cycle times compared to starting a synthesis from the nitrile precursor.

Precursor Suitability: Enables Direct, High-Yield Synthesis of Fendiline

3,3-Diphenylpropylamine is the established and direct precursor for the synthesis of Fendiline, a calcium channel blocker. The synthesis involves a straightforward N-alkylation reaction. For example, a patented method describes the reaction of 3,3-diphenylpropylamine with 1-phenyl-2-propyl chloride to yield the final active pharmaceutical ingredient. Alternative synthetic routes that do not use this specific intermediate, such as the hydroaminomethylation of 1,1-diphenylethene, require more complex catalytic systems (e.g., rhodium carbene complexes) and specialized conditions like high-pressure synthesis gas, making the direct alkylation of 3,3-diphenylpropylamine a more accessible and process-friendly route.

Evidence DimensionSynthetic Route Efficacy
Target Compound DataServes as a direct precursor via N-alkylation.
Comparator Or BaselineAlternative synthesis of Fendiline from 1,1-diphenylethene, requiring rhodium catalysts and high-pressure synthesis gas.
Quantified DifferenceSimpler reaction protocol (N-alkylation vs. catalytic hydroaminomethylation).
ConditionsSynthesis of Fendiline (3,3-diphenyl-N-(1-phenylethyl)propan-1-amine).

For researchers and manufacturers producing Fendiline or its analogs, using 3,3-diphenylpropylamine provides the most direct and well-documented synthetic pathway, minimizing process development time and complexity.

Handling and Formulation: Choice Between Liquid Free Base and Solid Hydrochloride Salt

A key procurement decision is the choice between the 3,3-Diphenylpropylamine free base (CAS 5586-73-2) and its hydrochloride salt (CAS 1019-05-2). The free base is a low-melting solid or liquid (m.p. 29-31 °C) suitable for reactions in organic solvents where high solubility of the neutral amine is required. In contrast, the hydrochloride salt is a stable, crystalline solid, which is typically easier to handle, weigh accurately, and store long-term. However, using the salt in a reaction often requires an additional deprotonation step with a base. The choice depends entirely on the process requirements: the free base is reaction-ready for many organic syntheses, while the salt offers superior handling and stability.

Evidence DimensionPhysical State and Handling
Target Compound DataFree Base: Liquid/low melting solid (m.p. 29-31 °C), soluble in organic solvents.
Comparator Or BaselineHydrochloride Salt: Crystalline solid, typically higher melting point, water-soluble.
Quantified DifferenceDifferent physical states dictate handling procedures and reaction setup (e.g., need for a deprotonation step for the salt).
ConditionsStandard laboratory handling and chemical reaction setup.

This choice directly impacts process workflow; selecting the correct form based on the reaction solvent and conditions can save a process step and improve handling efficiency.

Preferred Starting Material for Synthesis of Fendiline and Analogs

This compound is the right choice for synthetic campaigns targeting the calcium channel blocker Fendiline or its derivatives. Its structure allows for direct and efficient N-alkylation, avoiding the complex catalytic systems or hazardous reagents associated with building the scaffold from more fundamental precursors.

Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound serves as a validated starting scaffold for developing novel phenylalkylamine-based therapeutics. The 3,3-diphenylpropyl motif is a known pharmacophore for cardiovascular targets, and using it as a base allows researchers to efficiently explore how modifications to the amine affect biological activity.

Workflows Requiring a Soluble, Non-polar Amine Base

When a process requires a primary amine that is soluble in organic solvents and a solid salt form is undesirable, the free base of 3,3-Diphenylpropylamine is the appropriate choice. This avoids the need for an additional deprotonation step that would be required when using the hydrochloride salt, streamlining the reaction process.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.136099547 g/mol

Monoisotopic Mass

211.136099547 g/mol

Heavy Atom Count

16

UNII

C31E561S64

Related CAS

1019-05-2 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5586-73-2

Wikipedia

3,3-Diphenylpropylamine

Dates

Last modified: 08-15-2023

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